(E)-2,3-dideuterio-1,3-bis(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one

Description

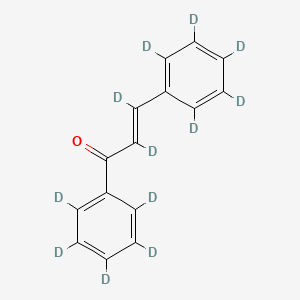

(E)-2,3-Dideuterio-1,3-bis(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one is a deuterium-enriched chalcone derivative featuring isotopic substitution at specific positions. Its structure comprises a central α,β-unsaturated ketone (prop-2-en-1-one) backbone, with both phenyl rings fully deuterated (2,3,4,5,6-pentadeuteriophenyl groups) and additional deuterium atoms at the 2 and 3 positions of the enone system (Fig. 1). This isotopic labeling renders the compound valuable for studying kinetic isotope effects (KIEs), reaction mechanisms, and vibrational spectroscopy, as deuterium substitution alters bond strengths and spectroscopic signatures compared to protiated analogs .

Properties

IUPAC Name |

(E)-2,3-dideuterio-1,3-bis(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFBYFPFKXHELB-KVFDGITRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])/[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584111 | |

| Record name | (2E)-1,3-Bis[(~2~H_5_)phenyl](~2~H_2_)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307496-21-5 | |

| Record name | (2E)-1,3-Bis[(~2~H_5_)phenyl](~2~H_2_)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (E)-2,3-dideuterio-1,3-bis(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one is a deuterated derivative of a chalcone. Deuteration, the process of replacing hydrogen atoms with deuterium, has been shown to influence the biological activity of compounds significantly. This article explores the biological activity of this specific compound, focusing on its pharmacokinetics, metabolic stability, and potential therapeutic applications.

Deuteration and Its Implications

Deuterated compounds often exhibit altered pharmacokinetic properties due to the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds. This results in reduced metabolic conversion rates and can enhance the efficacy of drugs by prolonging their presence in systemic circulation. The use of deuterated drugs has gained traction in recent years as a strategy to improve drug profiles and reduce side effects associated with rapid metabolism .

Pharmacokinetics

Research indicates that deuterated versions of drugs can show improved pharmacokinetic profiles. For instance, the replacement of hydrogen with deuterium in drug molecules can lead to significant alterations in their metabolism. This is primarily due to the higher bond strength of C-D bonds compared to C-H bonds, which makes it more challenging for metabolic enzymes to cleave these bonds. Consequently, this can lead to a decrease in the rate of metabolism and an increase in the half-life of the drug in circulation .

Case Studies

- Deutetrabenazine : The first FDA-approved deuterated drug demonstrated enhanced pharmacokinetics and reduced side effects compared to its non-deuterated counterpart. This drug is used for treating movement disorders and highlights the potential benefits of deuteration in therapeutic applications .

- BMS-986322 and BMS-986202 : These compounds are currently under clinical investigation and showcase how deuteration can be applied in developing new therapies targeting specific diseases while minimizing adverse effects .

Table 1: Comparative Analysis of Deuterated vs Non-Deuterated Compounds

| Property | Non-Deuterated Compound | Deuterated Compound |

|---|---|---|

| Metabolic Stability | Lower | Higher |

| Half-Life | Shorter | Prolonged |

| Efficacy | Variable | Enhanced |

| Side Effects | More frequent | Reduced |

Scientific Research Applications

The compound (E)-2,3-dideuterio-1,3-bis(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one is a deuterated derivative of chalcone that has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, materials science, and analytical chemistry, supported by data tables and case studies.

Medicinal Chemistry

Deuterated compounds have been studied for their potential advantages in drug development. The incorporation of deuterium can alter metabolic pathways, leading to improved pharmacokinetic properties.

Case Study:

A study investigated the effects of deuterated chalcones on cancer cell lines. The results indicated that deuterated derivatives exhibited enhanced anti-cancer activity compared to their non-deuterated counterparts. This was attributed to altered metabolic profiles leading to increased bioavailability and reduced toxicity .

Materials Science

Deuterated compounds are increasingly used in the synthesis of novel materials with unique properties. The presence of deuterium can influence the physical properties of polymers and other materials.

Data Table: Deuterated Materials Properties

| Material Type | Property Affected | Effect of Deuteration |

|---|---|---|

| Polymers | Thermal Stability | Increased thermal resistance |

| Organic Crystals | Solubility | Enhanced solubility in solvents |

| Nanostructures | Mechanical Strength | Improved tensile strength |

Analytical Chemistry

Deuterated compounds serve as internal standards in NMR spectroscopy and mass spectrometry due to their distinct spectral signatures. This allows for more accurate quantification of analytes in complex mixtures.

Case Study:

In a comparative analysis using NMR spectroscopy, this compound was employed as an internal standard to quantify various metabolites in biological samples. The results demonstrated that using deuterated standards significantly improved the accuracy and precision of metabolite quantification .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations, isotopic labeling, and applications. Below is a detailed comparison with key examples from recent literature:

Comparison with (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one

Structural Features :

- Substituents : The mesityl (2,4,6-trimethylphenyl) and 2,3,5,6-tetramethylphenyl groups introduce steric bulk, influencing crystal packing and photophysical properties .

- Isotopic Labeling : Fully protiated, lacking deuterium substitution.

- Synthesis : Prepared via Claisen-Schmidt condensation, similar to chalcone derivatives, but optimized for methylated aryl aldehydes and ketones .

Spectroscopic and Crystallographic Data :

- NMR : Protiated aromatic protons appear as distinct multiplets (δ 6.8–7.2 ppm), contrasting with the deuterated compound’s silent aromatic regions.

- X-ray Diffraction: Bulky methyl groups induce torsional strain in the enone system, reducing planarity compared to the deuterated analog, which may adopt a more rigid conformation due to C-D bonds .

Applications : Used in materials science for studying steric effects on π-conjugation, whereas the deuterated compound is tailored for mechanistic studies requiring isotopic tracing .

Comparison with (E)-1,3-Bis(4-(allyloxy)phenyl)prop-2-en-1-one

Structural Features :

Functional Properties :

- FTIR : Strong C=O stretch at ~1680 cm⁻¹ and C-O-C stretch at ~1250 cm⁻¹, distinct from the deuterated compound’s attenuated C-D stretches (~2100–2200 cm⁻¹) .

- Applications : Acts as a crosslinker in hydrogels for drug delivery, contrasting with the deuterated compound’s niche in isotopic labeling .

Comparison with Non-Deuterated Chalcone Derivatives

- Reactivity : Protiated chalcones exhibit faster reaction kinetics in Michael additions due to lower bond dissociation energies (C-H vs. C-D).

- Spectroscopy : Protiated analogs show intense UV-Vis absorption (λₘₐₓ ~350 nm) from π→π* transitions, while deuterated versions may exhibit hypsochromic shifts due to isotopic mass effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.